molecular formula C11H17N3S B2741133 2-Methyl-4-[(methylsulfanyl)methyl]-6-(1-pyrrolidinyl)pyrimidine CAS No. 338967-95-6

2-Methyl-4-[(methylsulfanyl)methyl]-6-(1-pyrrolidinyl)pyrimidine

Cat. No.: B2741133
CAS No.: 338967-95-6
M. Wt: 223.34
InChI Key: OFKWAMKPTSPOHR-UHFFFAOYSA-N
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Description

2-Methyl-4-[(methylsulfanyl)methyl]-6-(1-pyrrolidinyl)pyrimidine is a heterocyclic compound with the molecular formula C11H17N3S and a molecular weight of 223.34 g/mol This compound features a pyrimidine ring substituted with a methyl group, a methylsulfanyl group, and a pyrrolidinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for this compound are not well-documented. Typically, industrial synthesis of such compounds would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This may include the use of catalysts, solvents, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-[(methylsulfanyl)methyl]-6-(1-pyrrolidinyl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the pyrimidine ring or other functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the pyrimidine ring or the substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), reducing agents (e.g., lithium aluminum hydride, sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups to the pyrimidine ring.

Scientific Research Applications

    Chemistry: It can be used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound may serve as a probe or ligand in biochemical assays to investigate biological pathways and interactions.

    Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action for 2-Methyl-4-[(methylsulfanyl)methyl]-6-(1-pyrrolidinyl)pyrimidine is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The pyrimidine ring and its substituents may play a crucial role in binding to these targets and exerting their effects .

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-4-[(methylsulfanyl)methyl]-6-(1-pyrrolidinyl)pyridine: Similar structure but with a pyridine ring instead of a pyrimidine ring.

    2-Methyl-4-[(methylsulfanyl)methyl]-6-(1-pyrrolidinyl)benzene: Similar structure but with a benzene ring instead of a pyrimidine ring.

Uniqueness

2-Methyl-4-[(methylsulfanyl)methyl]-6-(1-pyrrolidinyl)pyrimidine is unique due to its specific combination of substituents on the pyrimidine ring, which may confer distinct chemical and biological properties compared to similar compounds. This uniqueness can be leveraged in various applications, including drug discovery and material science .

Properties

IUPAC Name

2-methyl-4-(methylsulfanylmethyl)-6-pyrrolidin-1-ylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3S/c1-9-12-10(8-15-2)7-11(13-9)14-5-3-4-6-14/h7H,3-6,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFKWAMKPTSPOHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCCC2)CSC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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